molecular formula C6H8OS B1268094 2-(1-Mercaptoethyl)furan CAS No. 96631-04-8

2-(1-Mercaptoethyl)furan

Cat. No. B1268094
CAS RN: 96631-04-8
M. Wt: 128.19 g/mol
InChI Key: PIIMQPHZYYVEMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(1-Mercaptoethyl)furan and its derivatives are typically synthesized through chemical reactions that involve the strategic manipulation of molecular structures to incorporate the mercaptoethyl group into the furan ring. The synthesis of related furan compounds, such as those involved in structure-odor correlations and the creation of polyesters using furan derivatives as building blocks, provides insights into the methodologies that could be adapted for synthesizing 2-(1-Mercaptoethyl)furan (Schoenauer & Schieberle, 2018); (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of 2-(1-Mercaptoethyl)furan is crucial for its chemical behavior and interactions. Studies on related compounds highlight the importance of the position and nature of substituents on the furan ring, affecting odor qualities, and physical properties. The mercapto group, in particular, is known to influence the electron density and reactivity of furan compounds, which can be leveraged in various chemical reactions and applications (Schoenauer & Schieberle, 2018).

Chemical Reactions and Properties

Furan compounds, including those with mercapto groups, participate in a wide range of chemical reactions. These reactions are often influenced by the presence of the mercapto group, leading to specific chemical properties and reactivity patterns. For instance, the electrophilic aromatic substitution reactions, coupling reactions, and polymerization processes illustrate the chemical versatility of furan derivatives (Yao, Zhang, & Larock, 2004).

Physical Properties Analysis

The physical properties of 2-(1-Mercaptoethyl)furan, such as boiling point, melting point, solubility, and vapor pressure, are determined by its molecular structure. The presence of the mercaptoethyl group affects the compound's polarity, hydrogen bonding capability, and overall molecular geometry, influencing its physical behavior and interaction with other substances.

Chemical Properties Analysis

The chemical properties of 2-(1-Mercaptoethyl)furan, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and its behavior in redox reactions, are crucial for its applications in synthesis and material science. The mercapto group, in particular, imparts unique reactivity features, allowing for selective transformations and functionalizations of the furan ring (Yao, Zhang, & Larock, 2004).

Scientific Research Applications

1. Structure-Odor Correlations and Synthesis Studies

Research has explored the unique coffee-like odor quality of compounds like 2-(1-Mercaptoethyl)furan. Studies have synthesized various heterocyclic mercaptans and thio ethers to understand the structural features needed to evoke specific odors, such as a coffee-like aroma, at low concentrations. This research is significant in food science, particularly for understanding and replicating flavors in thermally treated foods like coffee, meat, bread, and roasted sesame seeds (Schoenauer & Schieberle, 2018).

2. Antibacterial Activity

Studies have examined the antibacterial activity of compounds related to 2-(1-Mercaptoethyl)furan. For example, 2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G1 or Furvina) exhibits antimicrobial properties against a range of bacteria, yeasts, and fungi. The research highlights the importance of understanding the reactivity of these compounds with thiol groups and their potential for prolonged antimicrobial action, useful in developing new antibacterial agents (Allas et al., 2016).

3. DNA Binding and Drug Development

2,5-Bis(4-guanylphenyl)furan, an analogue of berenil, demonstrates enhanced DNA-binding affinity. Studies have shown that this compound and its analogues, which are structurally similar to 2-(1-Mercaptoethyl)furan, can bind to the DNA minor groove. This research is crucial in the development of minor groove binding drugs and for understanding the structural origins of drug-DNA interactions, potentially leading to new therapeutic agents (Laughton et al., 1995).

4. Catalytic Reactions and Synthesis

Research has explored the use of 2-(1-Mercaptoethyl)furan in catalytic reactions. The boron trifluoride-catalyzed reaction of furan derivatives with ethane-1,2-dithiol results in various furan derivatives. This study is significant in organic chemistry, particularly for understanding and optimizing the synthesis of furan-based compounds (Rindone & Scolastico, 1971).

5. Impact on Food Flavors

Studies have investigated the effect of 2-(1-Mercaptoethyl)furan on the flavor of foods, notably coffee. This research is essential in the food industry for flavor enhancement and understanding the sensory attributes of food products (Elmore & Nursten, 2007).

Safety And Hazards

Furan is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a possible human carcinogen . It is also known to cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Further studies are needed for the isolation and detection of different furan derivatives from natural compounds and investigation of their precise mechanisms for revealing health beneficial effects of these compounds . Additionally, more research is needed to understand the potential applications and risks associated with “2-(1-Mercaptoethyl)furan”.

properties

IUPAC Name

1-(furan-2-yl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(8)6-3-2-4-7-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIMQPHZYYVEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308532
Record name α-Methyl-2-furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)ethane-1-thiol

CAS RN

96631-04-8
Record name α-Methyl-2-furanmethanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96631-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-2-furanmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furanmethanethiol, α-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(1-Mercaptoethyl)furan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039586
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Hofmann, P Schieberle - Journal of Agricultural and Food …, 1997 - ACS Publications
Application of an aroma extract dilution analysis on extracts prepared from either thermally treated solutions (20 min, 145 C) of glucose/cysteine (I) or rhamnose/cysteine (II) led to the …
Number of citations: 136 pubs.acs.org
RJ Molyneux, P Schieberle - Journal of agricultural and food …, 2007 - ACS Publications
This perspective is designed to summarize the standards that authors of manuscripts submitted to the Journal of Agricultural and Food Chemistry are expected to follow in establishing …
Number of citations: 125 pubs.acs.org
J Lopez - 2019 - trace.tennessee.edu
New and unique approaches to developing healthy foods with appealing aroma and taste are crucial in encouraging consumer adoption of nutritious diets, specifically in the reduction …
Number of citations: 0 trace.tennessee.edu
M Guentert, J Bruening, R Emberger… - Journal of Agricultural …, 1990 - ACS Publications
The volatiles of various meat model systems containing thiamin, cysteine, cystine, and various carbohydrates were isolated by simultaneous steam distillation-extraction. Theextracts …
Number of citations: 127 pubs.acs.org
T Hofmann, P Schieberle - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
Application of the aroma extract dilution analysis to volatile fractions obtained from dry-heated (180 C for 6 min on silica) mixtures of cysteine and ribose (I), glucose (II) or rhamnose (III) …
Number of citations: 55 link.springer.com
H Weenen, J Kerler… - … -ROYAL SOCIETY OF …, 1997 - books.google.com
An important part of thermal flavour generation is the reaction between amino acids and reducing sugars, first described by Maillard]. It is not really a single reaction, but a cascade of …
Number of citations: 11 books.google.com
W Grosch, M Czerny, R Wagner… - Special Publications of …, 1996 - books.google.com
Potent odorants of ground roasted coffee and of coffee brews have been identified on the basis of aroma extract dilution analysis (AEDA) and gas chromatography-olfactometry of …
Number of citations: 18 books.google.com
HH Baek - Handbook of meat, poultry and seafood quality, 2007 - books.google.com
Process flavor is a food flavoring manufactured by heating various precursors together under controlled reaction conditions, such as temperature, reaction time, pH, and moisture content…
Number of citations: 15 books.google.com
M Majcher - Food Flavors: Chemical, Sensory and Technological …, 2011 - books.google.com
5 Saccharides-DerivedFlavor Page 108 5 Saccharides-DerivedFlavor Compounds Małgorzata Majcher CONTENTS 5.1. Introduction..............................................................................................…
Number of citations: 8 books.google.com
NG De Kimpe, MT Rocchetti - Journal of Agricultural and Food …, 1998 - ACS Publications
Two new synthetic pathways toward the new Maillard flavor compound 5-acetyl-2,3-dihydro-1,4-thiazine are disclosed. 1-Bromo-3,3-dimethoxy-2-butanone and N-protected 2-…
Number of citations: 14 pubs.acs.org

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